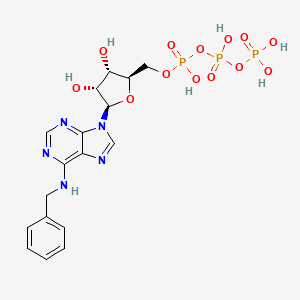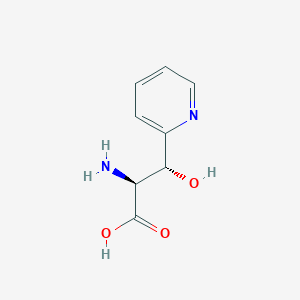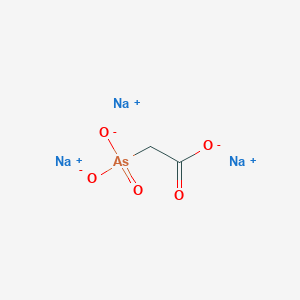
Sodium 2-arsonatoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-arsonatoacetate is an organoarsenic compound with the chemical formula C2H4AsNaO4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium 2-arsonatoacetate can be synthesized through the reaction of arsenic acid with sodium acetate under controlled conditions. The reaction typically involves the following steps:
- Dissolving arsenic acid in water.
- Adding sodium acetate to the solution.
- Heating the mixture to facilitate the reaction.
- Isolating the product through crystallization or precipitation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The process generally includes:
- Mixing arsenic acid and sodium acetate in a reactor.
- Controlling the temperature and pH to optimize the reaction yield.
- Using filtration and crystallization methods to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-arsonatoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted organoarsenic compounds.
Aplicaciones Científicas De Investigación
Sodium 2-arsonatoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of sodium 2-arsonatoacetate involves its interaction with various molecular targets and pathways. It can bind to proteins and enzymes, inhibiting their activity. The compound’s effects are mediated through its ability to interfere with cellular processes, leading to changes in cell function and viability.
Comparación Con Compuestos Similares
Similar Compounds
Sodium arsenate: Similar in structure but differs in its oxidation state and reactivity.
Sodium arsenite: Another arsenic compound with distinct chemical properties and applications.
Sodium methylarsonate: A methylated derivative with unique biological activities.
Uniqueness
Sodium 2-arsonatoacetate stands out due to its specific chemical structure, which allows it to participate in a variety of reactions and applications. Its unique combination of properties makes it a valuable compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C2H2AsNa3O5 |
|---|---|
Peso molecular |
249.93 g/mol |
Nombre IUPAC |
trisodium;2-arsonatoacetate |
InChI |
InChI=1S/C2H5AsO5.3Na/c4-2(5)1-3(6,7)8;;;/h1H2,(H,4,5)(H2,6,7,8);;;/q;3*+1/p-3 |
Clave InChI |
FXLDTIDAEJIGOF-UHFFFAOYSA-K |
SMILES canónico |
C(C(=O)[O-])[As](=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



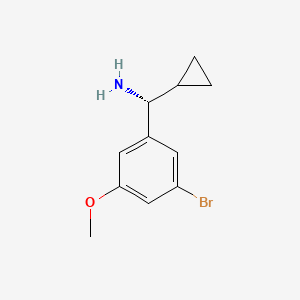
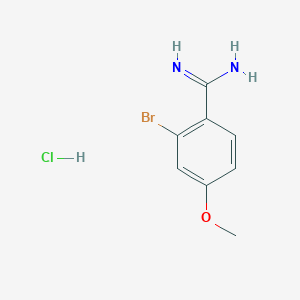
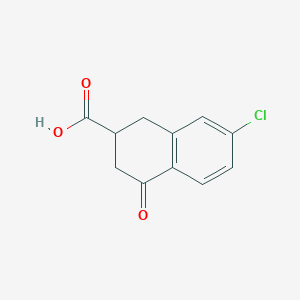
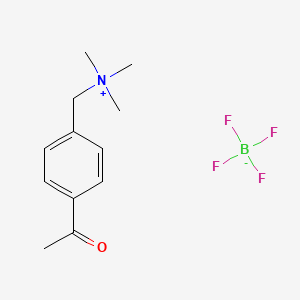
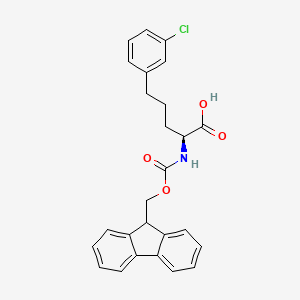


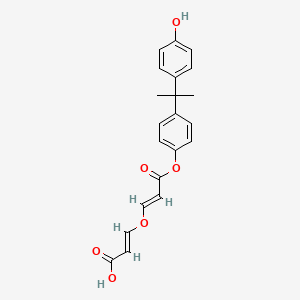

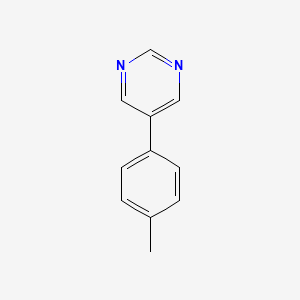
![Pyrido[2,3-C]pyridazine](/img/structure/B12844688.png)
